Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyclopropyl group, and a brominated phenyl ring with ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to modify the functional groups or the ring structure.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields a pyridine derivative, while substitution of the bromine atom can lead to a variety of functionalized phenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a calcium channel blocker, which could make it useful in the treatment of cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
3,5-DIMETHYL 4-(3-BROMO-4,5-DIETHOXYPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the brominated phenyl ring and the cyclopropyl group. These features may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H26BrNO6 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H26BrNO6/c1-5-29-18-10-13(9-17(23)20(18)30-6-2)19-15(21(25)27-3)11-24(14-7-8-14)12-16(19)22(26)28-4/h9-12,14,19H,5-8H2,1-4H3 |
InChI Key |
OXNCDVSWSRUKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC)Br)OCC |
Origin of Product |
United States |
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